molecular formula C14H14N4O2S B2733146 N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034499-53-9

N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2733146
CAS RN: 2034499-53-9
M. Wt: 302.35
InChI Key: QRRLZDOITRPROC-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TH287, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. This compound has been shown to selectively target cancer cells and inhibit the activity of a specific protein called MTH1, which is essential for cancer cell survival.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the inhibition of the MTH1 protein, which is essential for cancer cell survival. MTH1 is involved in the maintenance of genomic integrity by preventing the accumulation of oxidized nucleotides in DNA. N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide binds to the active site of MTH1 and prevents its activity, leading to the accumulation of oxidized nucleotides in DNA and ultimately inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. In addition, N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its selectivity for cancer cells, which makes it a promising anticancer agent with minimal side effects. However, one limitation of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide that can be administered in vivo. Additionally, further preclinical and clinical studies are needed to evaluate the efficacy and safety of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide as an anticancer agent. Finally, the combination of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide with other anticancer agents should be explored to enhance its efficacy and overcome potential resistance mechanisms.

Synthesis Methods

The synthesis of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include pyrimidine-2-carboxylic acid and 3-tetrahydrothiophenol. These two compounds are reacted with various reagents and solvents to produce the intermediate compounds, which are then reacted with nicotinoyl chloride to form N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide.

Scientific Research Applications

N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied in preclinical models of cancer, and the results have been promising. It has been shown to selectively target cancer cells and induce cell death, while sparing normal cells. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-pyrimidin-2-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-12(18-14-16-6-2-7-17-14)11-3-1-5-15-13(11)20-10-4-8-21-9-10/h1-3,5-7,10H,4,8-9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRLZDOITRPROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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